![molecular formula C10H8ClFO B1519157 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride CAS No. 1176030-00-4](/img/structure/B1519157.png)
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride
Overview
Description
“1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” is a chemical compound with the molecular formula C10H8ClFO . It is used as an alkylating reagent in the preparation of some chemical building blocks .
Synthesis Analysis
The synthesis of a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide, was reported in a research article . The target compound was synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via a multi-step nucleophilic substitution reaction and ester hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of a similar compound was confirmed by 1H NMR and MS spectrum .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the synthesis methods. For instance, the synthesis of a related compound involved a multi-step nucleophilic substitution reaction and ester hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 173.0 to 177.0 °C, a predicted boiling point of 475.2±30.0 °C, and a density of 1.521 . It is soluble in methanol and is stored in a dry room temperature environment .Scientific Research Applications
Ring Expansion and Fluorination
One research effort detailed a new strategy for the ring expansion and fluorination of unactivated cyclopropanes, utilizing a novel hypervalent fluoroiodane(III) reagent. This method yielded medicinally relevant 4-fully substituted fluoropiperidines with excellent regio- and diastereoselectivity, demonstrating the compound's utility in producing complex fluorinated structures (Ren et al., 2021).
Conformational Restriction in Drug Design
The cyclopropane ring's ability to restrict the conformation of biologically active compounds to enhance activity was highlighted through the synthesis of conformationally restricted analogues of histamine. This research underscores the cyclopropane ring's potential in drug design for improving pharmacological properties (Kazuta et al., 2002).
Catalytic Oxidation and Functionalization
Another study described a general strategy for the 1,3-oxidation of cyclopropanes using aryl iodine(I-III) catalysis, with a focus on 1,3-difluorination reactions. This catalytic approach allows for the synthesis of diverse fluorinated cyclopropane derivatives, demonstrating the cyclopropane ring's versatility in organic synthesis (Banik et al., 2017).
Role in Preclinical/Clinical Drug Molecules
The cyclopropane ring, including derivatives like 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride, has been increasingly used in drug development. Its incorporation into drug candidates has been noted for enhancing potency and reducing off-target effects, showcasing its significance in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).
Mechanism of Action
Target of Action
It is known to be a useful research chemical that can be used as an intermediate in the synthesis of cabozantinib , a tyrosine kinase inhibitor used in cancer treatment .
Mode of Action
As an intermediate in the synthesis of Cabozantinib , it contributes to the overall mechanism of action of the final compound. Cabozantinib inhibits multiple tyrosine kinases, leading to a decrease in tumor growth and angiogenesis .
Biochemical Pathways
As an intermediate in the synthesis of cabozantinib , it indirectly affects the pathways influenced by this drug. Cabozantinib inhibits multiple receptor tyrosine kinases, disrupting several signaling pathways involved in tumor growth and angiogenesis .
Pharmacokinetics
As an intermediate in the synthesis of cabozantinib , its properties would contribute to the overall pharmacokinetic profile of the final drug.
Result of Action
As an intermediate in the synthesis of cabozantinib , it contributes to the overall therapeutic effects of this drug, which include inhibition of tumor growth and angiogenesis .
properties
IUPAC Name |
1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGIPDZVAHMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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